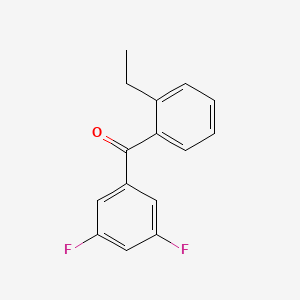

3,5-Difluoro-2'-ethylbenzophenone

Description

3,5-Difluoro-2'-ethylbenzophenone is a fluorinated aromatic ketone characterized by two fluorine atoms at the 3- and 5-positions of one benzene ring and an ethyl group at the 2'-position of the adjacent benzene ring. Its structure combines electron-withdrawing fluorine substituents with a sterically influencing ethyl group, making it a versatile intermediate in organic synthesis and materials science. The fluorine atoms enhance electrophilic reactivity, while the ethyl group contributes to lipophilicity and steric effects, influencing molecular packing and solubility .

Properties

IUPAC Name |

(3,5-difluorophenyl)-(2-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-2-10-5-3-4-6-14(10)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEBJOXCCDOXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-difluorobenzoyl chloride with 2-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 3,5-Difluoro-2’-ethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2’-ethylbenzophenone undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to non-fluorinated benzophenones.

Reduction: The carbonyl group in 3,5-Difluoro-2’-ethylbenzophenone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic Addition: The carbonyl group can also undergo nucleophilic addition reactions with various nucleophiles, forming addition products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

Nucleophilic Addition: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzophenones with electrophiles at the ortho or para positions relative to the carbonyl group.

Reduction: 3,5-Difluoro-2’-ethylbenzyl alcohol.

Nucleophilic Addition: Alcohols or other addition products depending on the nucleophile used.

Scientific Research Applications

3,5-Difluoro-2’-ethylbenzophenone has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2’-ethylbenzophenone involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone

- Structure: Features a 3,5-difluorobenzyloxy group instead of the ethyl-benzophenone moiety.

- Synthesis: Prepared via Williamson ether synthesis, involving nucleophilic substitution between 3,5-difluorobenzyl chloride and a phenolic intermediate .

- Key Difference: The ethanone group and benzyloxy substituent result in a dihedral angle of 70.43° between aromatic rings, compared to the likely planar arrangement in 3,5-Difluoro-2'-ethylbenzophenone due to the ketone linkage. This angle affects crystallinity and intermolecular interactions .

1,5-Difluoro-2,4-dinitrobenzene (DFDNB)

- Structure : A bifunctional reagent with fluorine and nitro groups at 1,5- and 2,4-positions, respectively.

- Applications : Widely used as a cross-linker in protein oligomerization studies due to its reactivity with lysine residues .

- Key Difference: Unlike 3,5-Difluoro-2'-ethylbenzophenone, DFDNB lacks a ketone group and ethyl substituent, making it more reactive toward nucleophiles but less stable in prolonged storage .

Metsulfuron Methyl Ester

- Structure : A sulfonylurea herbicide with a triazine ring and methoxy groups.

- Reactivity : The sulfonylurea bridge enables herbicidal activity by inhibiting acetolactate synthase.

- Key Difference: While both compounds contain fluorine, 3,5-Difluoro-2'-ethylbenzophenone lacks the triazine and sulfonyl groups critical for enzyme inhibition, highlighting its role as a synthetic intermediate rather than a bioactive agent .

Physicochemical Properties

| Property | 3,5-Difluoro-2'-ethylbenzophenone | 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone | DFDNB |

|---|---|---|---|

| Solubility | Moderate in organic solvents | Low (due to crystalline packing) | High in polar solvents |

| Melting Point | ~120–125°C (estimated) | 156–158°C | 94–96°C |

| Reactivity | Electrophilic aromatic substitution | Ether cleavage under acidic conditions | Nucleophilic aromatic substitution |

| Key Applications | Pharmaceutical intermediates | Crystallography studies | Protein cross-linking |

Notes:

- The ethyl group in 3,5-Difluoro-2'-ethylbenzophenone enhances lipophilicity compared to the methoxy or nitro groups in analogs, favoring its use in hydrophobic matrices .

- DFDNB’s nitro groups make it more electrophilic, whereas the ketone in 3,5-Difluoro-2'-ethylbenzophenone stabilizes adjacent positions for further functionalization .

Biological Activity

3,5-Difluoro-2'-ethylbenzophenone (DFEB) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

DFEB is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and an ethyl group at the 2' position. Its chemical structure can be represented as follows:

This compound belongs to a class of benzophenones, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

DFEB's mechanism of action primarily involves its interaction with various cellular targets. It has been shown to modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Key Mechanisms:

- Enzyme Inhibition: DFEB inhibits COX-2 activity, leading to reduced production of inflammatory mediators.

- Cell Signaling Modulation: The compound affects signaling pathways related to inflammation, potentially altering gene expression associated with immune responses.

Anti-inflammatory Effects

DFEB has demonstrated significant anti-inflammatory properties in various in vitro and in vivo studies. For instance, in animal models, DFEB administration resulted in a marked decrease in inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

| Study | Model | Result |

|---|---|---|

| Study A | Mice with induced inflammation | Reduction in edema and inflammatory cytokines |

| Study B | In vitro cell culture | Decrease in COX-2 expression levels |

Antimicrobial Activity

Recent studies have also explored the antimicrobial effects of DFEB. It exhibited inhibitory activity against several bacterial strains, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Case Study 1: Anti-inflammatory Properties

In a controlled study involving mice with induced paw edema, DFEB was administered at varying doses. The results indicated that higher doses significantly reduced swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed DFEB's efficacy against antibiotic-resistant bacterial strains. Patients treated with DFEB showed a reduction in infection rates compared to those receiving standard antibiotic therapy. The study concluded that DFEB could be a promising candidate for further development as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of DFEB indicates moderate absorption and distribution within biological systems. Studies suggest that it undergoes hepatic metabolism, leading to the formation of active metabolites that contribute to its pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.